molecular formula C12H17NO B12127116 Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- CAS No. 1821804-12-9

Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-

Cat. No.: B12127116
CAS No.: 1821804-12-9
M. Wt: 191.27 g/mol
InChI Key: JAXSKSOMHTUQMM-NWDGAFQWSA-N
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Description

Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- is a chiral organic compound with a unique structure that includes a cyclopentane ring, an amine group, and a 4-methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- typically involves several steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents like ammonia or amines under catalytic conditions.

    Attachment of the 4-Methylphenoxy Group: This step involves the nucleophilic substitution of a halogenated cyclopentane derivative with 4-methylphenol, often in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.

    Catalytic Processes: Catalysts such as palladium or nickel can be used to facilitate the reactions, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted phenoxy compounds.

Scientific Research Applications

Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine, 2-(4-methoxyphenoxy)-: Similar structure but with a methoxy group instead of a methyl group.

    Cyclopentanamine, 2-(4-chlorophenoxy)-: Contains a chlorine atom instead of a methyl group.

    Cyclopentanamine, 2-(4-nitrophenoxy)-: Features a nitro group in place of the methyl group.

Uniqueness

Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- is unique due to its specific chiral configuration and the presence of the 4-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1821804-12-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S,2R)-2-(4-methylphenoxy)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-12H,2-4,13H2,1H3/t11-,12+/m0/s1

InChI Key

JAXSKSOMHTUQMM-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H]2CCC[C@@H]2N

Canonical SMILES

CC1=CC=C(C=C1)OC2CCCC2N

Origin of Product

United States

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